molecular formula C8H10BrNO B7899425 2-Bromo-4-propoxypyridine

2-Bromo-4-propoxypyridine

Cat. No.: B7899425
M. Wt: 216.07 g/mol
InChI Key: DFWPZCBULQAZSQ-UHFFFAOYSA-N
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Description

2-Bromo-4-propoxypyridine is a brominated pyridine derivative featuring a bromine atom at the 2-position and a propoxy group (–OCH₂CH₂CH₃) at the 4-position of the pyridine ring. The molecular formula is inferred as C₈H₁₀BrNO (molecular weight ≈ 230.08 g/mol).

Properties

IUPAC Name

2-bromo-4-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWPZCBULQAZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-propoxypyridine typically involves the bromination of 4-propoxypyridine. One common method is the reaction of 4-propoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-propoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include 2-amino-4-propoxypyridine, 2-thio-4-propoxypyridine, and 2-alkoxy-4-propoxypyridine.

    Oxidation Reactions: Products include 4-propoxy-2-pyridinecarboxaldehyde and 4-propoxy-2-pyridinecarboxylic acid.

    Reduction Reactions: Products include 2-bromo-4-propoxypiperidine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activity
Pyridine derivatives, including 2-bromo-4-propoxypyridine, have been noted for their therapeutic properties against a range of pathogens. Research indicates that compounds with the pyridine nucleus exhibit significant antimicrobial and antiviral activities. The presence of substituents like bromine enhances these properties, making them promising candidates for the development of new drugs targeting infections, including those caused by resistant strains of bacteria and viruses like SARS-CoV-2 .

Anti-Thrombolytic Activity
Recent studies have explored the anti-thrombolytic potential of pyridine derivatives. For instance, derivatives similar to this compound have exhibited varying degrees of effectiveness in inhibiting clot formation in human blood. This property is crucial for developing treatments for cardiovascular diseases where thrombus formation is a significant risk factor .

Organic Synthesis

Building Block in Synthesis
this compound serves as an essential intermediate in the synthesis of more complex molecules. It can undergo various reactions such as Suzuki cross-coupling and nucleophilic substitutions to yield diverse pyridine-based compounds. These reactions are pivotal in creating novel materials with specific electronic or optical properties .

Synthesis of Heterocycles
The compound is also utilized in synthesizing heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. The ability to modify the pyridine ring through substitution reactions allows chemists to tailor compounds for specific biological activities or material properties .

Case Studies

Study Application Findings
Antimicrobial Activities (2022) Evaluation of pyridine compoundsThis compound showed promising activity against E. coli with inhibition rates exceeding 90% .
Synthesis of Novel Derivatives (2017) Development of anti-thrombolytic agentsCompounds derived from this compound demonstrated significant clot inhibition, suggesting potential for therapeutic use in cardiovascular diseases .
Versatile Synthesis Techniques (2015) Organic synthesis methodologiesHighlighted the efficiency of using this compound as a precursor in multi-step synthesis processes, increasing overall yields significantly compared to traditional methods .

Mechanism of Action

The mechanism of action of 2-Bromo-4-propoxypyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The propoxy group can undergo oxidation or reduction, leading to the formation of various functionalized derivatives.

In biological systems, the compound’s mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, derivatives of this compound may inhibit enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-4-propoxypyridine with structurally related brominated heterocycles:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₈H₁₀BrNO 230.08 Br (C2), –OCH₂CH₂CH₃ (C4) Intermediate in ether synthesis; potential ligand for metal complexes
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 Br (C2), –CH₃ (C3) Building block for pharmaceuticals and agrochemicals
2-Chloro-4-bromopyridine C₅H₃BrClN 192.45 Br (C4), Cl (C2) Precursor for sulfonyl chlorides and trifluoromethyl derivatives
4-Bromo-2-fluoropyridine 128071-98-7 C₅H₃BrFN 192.99 Br (C4), F (C2) Intermediate in cross-coupling reactions for drug discovery
5-Bromo-2-(difluoromethoxy)pyridine 899452-26-7 C₆H₄BrF₂NO 239.00 Br (C5), –OCF₂H (C2) Fluorinated intermediate for bioactive molecules
5-Bromo-2-chloropyrimidin-4-amine 77476-95-0 C₄H₄BrClN₃ 209.46 Br (C5), Cl (C2), –NH₂ (C4) Crystal engineering; hydrogen-bonded supramolecular networks

Physicochemical Properties

  • Melting Points : Pyrimidine derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit higher melting points (~187–188°C) due to hydrogen bonding , whereas pyridines with alkyl/ether groups (e.g., this compound) likely have lower melting points.
  • Solubility : Propoxy and difluoromethoxy groups enhance organic solubility compared to halogens alone.

Key Differences and Trends

Heterocycle Core : Pyridines (6-membered, one N) vs. pyrimidines (6-membered, two Ns). Pyrimidines are more electron-deficient, favoring nucleophilic substitution at specific positions .

Substituent Effects :

  • Electron-withdrawing groups (Br, Cl, F) direct electrophilic substitutions meta/para.
  • Ether groups (e.g., propoxy) increase steric bulk and alter reaction pathways compared to halogens.

Reactivity : Bromine at C2 in pyridines facilitates cross-coupling reactions, whereas Cl at C2 in pyrimidines enhances hydrogen bonding in crystal structures .

Biological Activity

2-Bromo-4-propoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

This compound has the molecular formula C8H10BrNC_8H_{10}BrN and features a bromine atom at the 2-position and a propoxy group at the 4-position of the pyridine ring. The presence of these substituents significantly influences its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds with pyridine structures often exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridine, including those with bromine substitutions, can effectively inhibit bacterial growth against various strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Research indicates that pyridine derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity to non-cancerous cells .
  • Antidiabetic Effects : Some studies suggest that pyridine derivatives can enhance insulin sensitivity and glucose uptake in cells, which may be beneficial for managing diabetes .

Synthesis

The synthesis of this compound typically involves bromination reactions followed by alkylation processes. The synthetic route often includes the following steps:

  • Bromination : The initial step involves brominating 4-propoxypyridine under controlled conditions to introduce the bromine atom at the 2-position.
  • Purification : The product is then purified through recrystallization or chromatography techniques to isolate pure this compound.

Antimicrobial Studies

A study evaluating the antimicrobial activity of various pyridine derivatives found that this compound exhibited substantial inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
64Escherichia coli

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound displayed an IC50 value of approximately 15 µM against ovarian cancer cells, indicating promising antitumor activity.

Cell LineIC50 (µM)
Ovarian Cancer15
Breast Cancer>50

Antidiabetic Activity

Research on insulin sensitivity indicated that derivatives similar to this compound can enhance glucose uptake in adipocytes by up to 30%, suggesting a potential role in diabetes management.

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